
Octadecanoyl Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoyl Bromide: is an organic compound with the molecular formula C18H35BrO . It is a brominated derivative of octadecanoic acid (stearic acid) and is commonly used in organic synthesis and industrial applications. This compound is known for its role in the preparation of various chemical intermediates and its utility in surface modification processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Octadecanoyl Bromide can be synthesized through the esterification of stearic acid with bromine-containing reagents. One common method involves the reaction of stearoyl chloride with bromine in the presence of a catalyst.
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting stearic acid with bromine or bromine-containing compounds under controlled conditions. .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Octadecanoyl Bromide readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to octadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield octadecanoic acid or other oxidized derivatives depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution: Octadecanol, octadecanethiol, and octadecanamine.
Reduction: Octadecanol.
Oxidation: Octadecanoic acid
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: Octadecanoyl Bromide is used to modify the surface properties of materials, making them hydrophobic or oleophobic. .
Biology and Medicine:
Bioconjugation: The compound is used in the synthesis of bioconjugates for drug delivery and diagnostic applications. It can be attached to biomolecules to enhance their stability and functionality.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Octadecanoyl Bromide exerts its effects primarily through its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in surface modification and polymer synthesis processes, where the compound is used to introduce functional groups onto surfaces or into polymer chains .
Comparación Con Compuestos Similares
1-Bromooctadecane: Similar to Octadecanoyl Bromide, this compound is used in surface modification and organic synthesis.
Octadecanoyl Chloride: This compound is another derivative of octadecanoic acid and is used in similar applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a carbonyl group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. Its reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
octadecanoyl bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXUMJVWLPBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471174 |
Source


|
| Record name | Octadecanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10500-27-3 |
Source


|
| Record name | Octadecanoyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
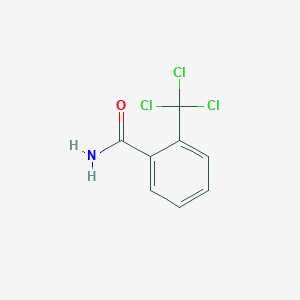
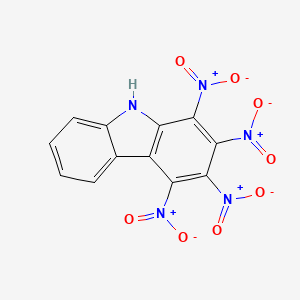
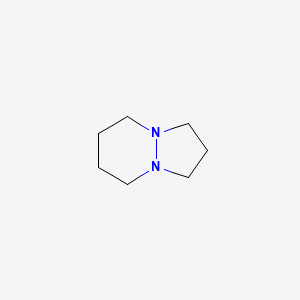
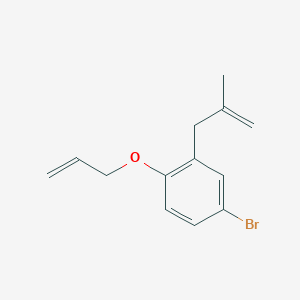


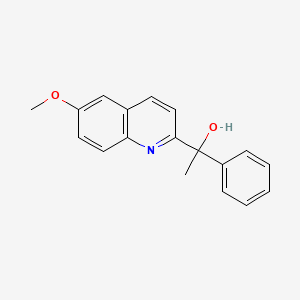
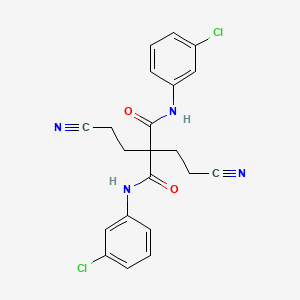
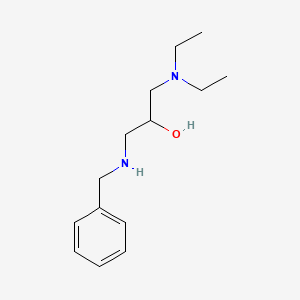
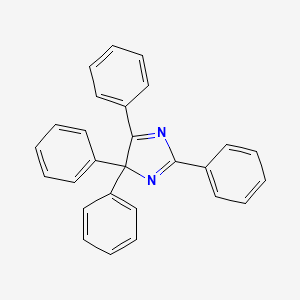

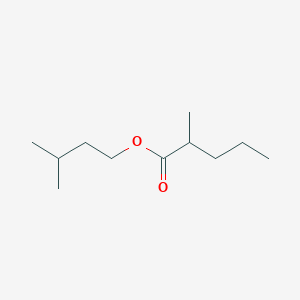
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
